2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
CAS No.: 1202647-54-8
Cat. No.: VC17891752
Molecular Formula: C21H28N2O2S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine - 1202647-54-8](/images/structure/VC17891752.png)
Specification
CAS No. | 1202647-54-8 |
---|---|
Molecular Formula | C21H28N2O2S |
Molecular Weight | 372.5 g/mol |
IUPAC Name | 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine |
Standard InChI | InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3 |
Standard InChI Key | OWVIKBRKPCTDEP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]-2-methylpropan-1-amine, reflecting its biphenyl backbone substituted with a pyrrolidine sulfonyl group at the 2-position and an isobutylamine moiety at the 4-methyl position . Its molecular formula is C21H28N2O2S, with a molecular weight of 372.5 g/mol for the free base and 409.0 g/mol for the hydrochloride salt .
Structural Elucidation and Stereochemistry
The compound’s structure comprises three distinct regions:
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Biphenyl Core: A central benzene ring connected to a second benzene ring at the 1-position.
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Pyrrolidine Sulfonyl Group: A pyrrolidine ring (five-membered nitrogen-containing heterocycle) attached via a sulfonyl (-SO2-) linker at the 2-position of the distal benzene ring.
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Isobutylamine Side Chain: A 2-methylpropylamine group bonded to the methylene bridge of the proximal benzene ring.
X-ray crystallography data are unavailable, but computational models predict a planar biphenyl system with the sulfonyl group adopting a conformation perpendicular to the aromatic rings to minimize steric hindrance . The pyrrolidine ring exhibits puckering, with the sulfonyl oxygen atoms participating in weak intramolecular hydrogen bonds .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Key physicochemical parameters derived from PubChem data include :
Property | Value |
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Molecular Weight | 372.5 g/mol (free base) |
LogP (Octanol-Water) | 3.82 (predicted) |
Topological Polar Surface Area | 64.8 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 7 |
The compound’s LogP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Predicted aqueous solubility at 25°C is <0.1 mg/mL, classifying it as poorly soluble .
Spectroscopic Characteristics
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Mass Spectrometry: The free base exhibits a parent ion peak at m/z 372.2 ([M+H]+), with fragmentation patterns indicating cleavage at the sulfonyl and amine linkages .
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NMR Spectroscopy: Theoretical 1H-NMR peaks include aromatic protons (δ 7.2–7.8 ppm), pyrrolidine methylenes (δ 2.8–3.2 ppm), and isobutyl methyl groups (δ 0.9–1.1 ppm) .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a convergent approach:
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Biphenyl Sulfonation: Coupling 4-bromophenylmethanamine with 2-mercaptophenylboronic acid, followed by oxidation to the sulfonyl chloride and subsequent reaction with pyrrolidine.
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Reductive Amination: Introducing the isobutylamine side chain via reductive amination of the biphenyl aldehyde intermediate with 2-methylpropan-1-amine.
A published protocol for a related analog (CID 56659141) employs palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble the biphenyl system, achieving yields of 67–94% under optimized conditions .
Challenges in Scale-Up
Key hurdles include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume